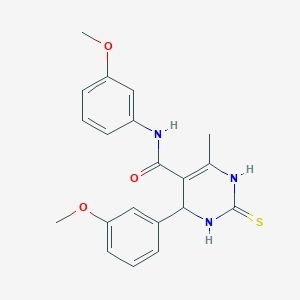
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMT1 inhibitor, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibits the function of this compound by binding to the protein and preventing the transport of iron across cell membranes. This leads to a reduction in the amount of iron available to cells, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound can have a range of biochemical and physiological effects. These include a reduction in cellular iron uptake, a decrease in cellular iron levels, and an increase in cellular zinc levels. Additionally, this compound inhibitors have been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of this compound and has been shown to have minimal off-target effects. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on cellular iron levels can be complex and may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors. Additionally, the compound's anti-inflammatory and antioxidant effects suggest that it may have potential applications in the treatment of various diseases, such as neurodegenerative disorders and cancer. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-methoxybenzaldehyde and 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been widely used in scientific research as a this compound inhibitor. This compound is a protein that plays a crucial role in the transport of iron across cell membranes. Inhibition of this compound has been shown to have potential therapeutic applications in the treatment of iron overload disorders such as hemochromatosis. Additionally, this compound inhibitors have also been investigated as a potential treatment for cancer, as cancer cells require high levels of iron for their growth and proliferation.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N,4-bis(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-12-17(19(24)22-14-7-5-9-16(11-14)26-3)18(23-20(27)21-12)13-6-4-8-15(10-13)25-2/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,27) |
Clave InChI |
ZJQDTXCBGMLUFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B295217.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295218.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295222.png)
![N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B295224.png)
![3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295225.png)
![3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295226.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B295235.png)
![N-(3-methylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295237.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295241.png)
![2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295244.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295246.png)
